molecular formula C15H9N3OS2 B2667747 N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 922879-35-4

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2667747
CAS No.: 922879-35-4
M. Wt: 311.38
InChI Key: KALBFGVFXGEHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with appropriate reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . The compound may also interact with other cellular targets, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBFGVFXGEHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.